molecular formula C18H16F2N2O B4796516 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B4796516
M. Wt: 314.3 g/mol
InChI Key: FATOXPDAKXEESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome system. Inhibition of NAE by MLN4924 leads to the accumulation of proteins that are targeted for degradation by the proteasome, resulting in cell death.

Mechanism of Action

2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a potent inhibitor of NAE, which is a key regulator of the ubiquitin-proteasome system. The ubiquitin-proteasome system is responsible for the degradation of proteins that are no longer needed by the cell. NAE is required for the activation of NEDD8, which is a small ubiquitin-like modifier that regulates the activity of cullin-RING ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent degradation of a wide range of proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis.
Inhibition of NAE by this compound leads to the accumulation of proteins that are targeted for degradation by the proteasome, resulting in cell death. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway (Soucy et al., 2009). It has also been shown to inhibit angiogenesis and tumor growth in preclinical models (Liu et al., 2012).
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response (Milhollen et al., 2012). It has also been shown to inhibit DNA replication and repair, leading to genomic instability and cell death (Lin et al., 2014).

Advantages and Limitations for Lab Experiments

One advantage of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is its potency and specificity for NAE inhibition. It has been shown to be effective at low micromolar concentrations in vitro and in vivo (Soucy et al., 2009). Another advantage is its ability to induce cell death in a wide range of cancer cell lines, making it a promising candidate for cancer therapy.
One limitation of this compound is its potential toxicity. In preclinical studies, it has been shown to cause dose-dependent toxicity in normal tissues (Soucy et al., 2009). Another limitation is its potential for drug resistance. Resistance to this compound has been observed in some cancer cell lines, and further studies are needed to understand the mechanisms of resistance and to develop strategies to overcome it (Lin et al., 2014).

Future Directions

There are several future directions for the study of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. One direction is the development of combination therapies that can enhance its anti-tumor activity and overcome drug resistance. Another direction is the development of more potent and selective NAE inhibitors. Finally, further studies are needed to understand the mechanisms of this compound-induced toxicity and to develop strategies to minimize it.
In conclusion, this compound is a promising candidate for cancer therapy due to its potent anti-tumor activity and ability to induce cell death in a wide range of cancer cell lines. However, further studies are needed to understand its mechanisms of action, potential toxicity, and drug resistance, as well as to develop strategies to enhance its therapeutic efficacy.

Scientific Research Applications

2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In preclinical studies, this compound has demonstrated potent anti-tumor activity in both in vitro and in vivo models (Soucy et al., 2009).

Properties

IUPAC Name

2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O/c1-11-2-5-17-14(8-11)12(10-22-17)6-7-21-18(23)15-9-13(19)3-4-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATOXPDAKXEESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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